

Application Notes and Protocols: AZ084 for Mouse Models of Cancer

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Compound of Interest

Compound Name: AZ084

Cat. No.: B10818709

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ084 is a potent and selective allosteric antagonist of the C-C chemokine receptor 8 (CCR8). CCR8 is a key receptor involved in the trafficking and function of regulatory T cells (Tregs) within the tumor microenvironment. By inhibiting CCR8, **AZ084** disrupts the recruitment of these immunosuppressive cells, thereby enhancing anti-tumor immunity. These application notes provide a comprehensive overview of the recommended dosage, experimental protocols, and the underlying mechanism of action of **AZ084** for its use in preclinical mouse models of cancer.

Mechanism of Action: Targeting the CCR8-CCL1 Axis

AZ084 functions as an allosteric inhibitor of CCR8, meaning it binds to a site on the receptor distinct from the ligand-binding site, thereby preventing receptor activation. The primary ligand for CCR8 is the chemokine CCL1, which is often secreted by tumor cells and other cells within the tumor microenvironment. The binding of CCL1 to CCR8 on the surface of Tregs triggers a signaling cascade that promotes their migration into the tumor, survival, and immunosuppressive functions. By blocking this interaction, **AZ084** effectively reduces the infiltration of Tregs into the tumor, shifting the balance of the immune response towards an anti-

tumor phenotype. This leads to a reduction in the formation of an immunologically tolerant pre-metastatic niche and inhibits tumor cell metastasis.

Data Presentation

In Vivo Efficacy of AZ084

Parameter	Details	Reference
Compound	AZ084	
Target	CCR8 (Allosteric Antagonist)	
Mouse Model	Subcutaneous Lewis Lung Carcinoma (LLC)	
Cell Line	LLC	
Mouse Strain	C57BL/6J	
Dosage	5 mg/kg	
Route of Administration	Intraperitoneal (i.p.) Injection	
Dosing Schedule	Every third day for 9 or 21 days	
Observed Effects	- Downregulation of Treg differentiation- Inhibition of the formation of an immunologically tolerant pre-metastatic niche- Restrained tumor cell metastasis to the lung	

Experimental Protocols

Preparation of AZ084 for In Vivo Administration

This protocol details the preparation of an **AZ084** solution for intraperitoneal injection in mice.

Materials:

- **AZ084** powder
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween-80
- Sterile Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Sterile syringes and needles

Procedure:

- Stock Solution Preparation:
 - Prepare a 10 mM stock solution of **AZ084** in DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve the appropriate amount of **AZ084** powder in 1 mL of DMSO. Ensure the powder is completely dissolved by vortexing.
- Working Solution Formulation (for a final concentration of 0.5 mg/mL):
 - To prepare 1 mL of the final injection solution, follow these steps in a sterile microcentrifuge tube:
 - Add 50 μ L of the 10 mM **AZ084** stock solution in DMSO.
 - Add 400 μ L of PEG300. Mix thoroughly by pipetting or gentle vortexing.
 - Add 50 μ L of Tween-80. Mix thoroughly.
 - Add 500 μ L of sterile saline. Mix thoroughly until a clear solution is formed.
 - This formulation results in a final vehicle composition of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% Saline.
- Administration:

- Administer the freshly prepared **AZ084** solution to mice via intraperitoneal injection at a volume calculated to deliver a 5 mg/kg dose. For a 20g mouse, this would be 200 µL of the 0.5 mg/mL solution.

Note: It is recommended to prepare the working solution fresh for each day of injection. The stability of **AZ084** in this formulation for extended periods has not been reported.

In Vivo Efficacy Study Workflow

This workflow outlines a typical experiment to evaluate the anti-tumor efficacy of **AZ084** in a subcutaneous mouse cancer model.

Animal Model: C57BL/6J mice (6-8 weeks old)

Tumor Model: Subcutaneous injection of Lewis Lung Carcinoma (LLC) cells

Experimental Groups:

- Vehicle control (same formulation without **AZ084**)
- **AZ084** (5 mg/kg, i.p., every third day)

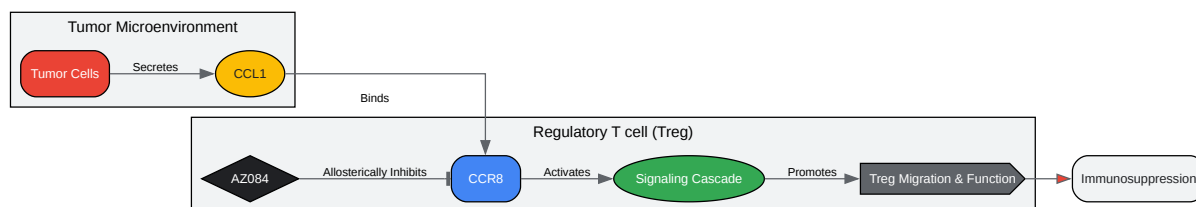
Procedure:

- Tumor Cell Implantation:
 - Inject 1×10^6 LLC cells in 100 µL of sterile PBS subcutaneously into the flank of each mouse.
- Tumor Growth Monitoring:
 - Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Treatment Initiation:
 - When tumors reach an average volume of approximately 100 mm³, randomize the mice into the treatment groups.

- Drug Administration:
 - Administer the vehicle or **AZ084** solution according to the dosing schedule (every third day).
- Endpoint:
 - Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for the duration of the study (e.g., 21 days).
 - At the end of the study, euthanize the mice and collect tumors and other relevant tissues (e.g., lungs for metastasis analysis) for further analysis.

Visualizations

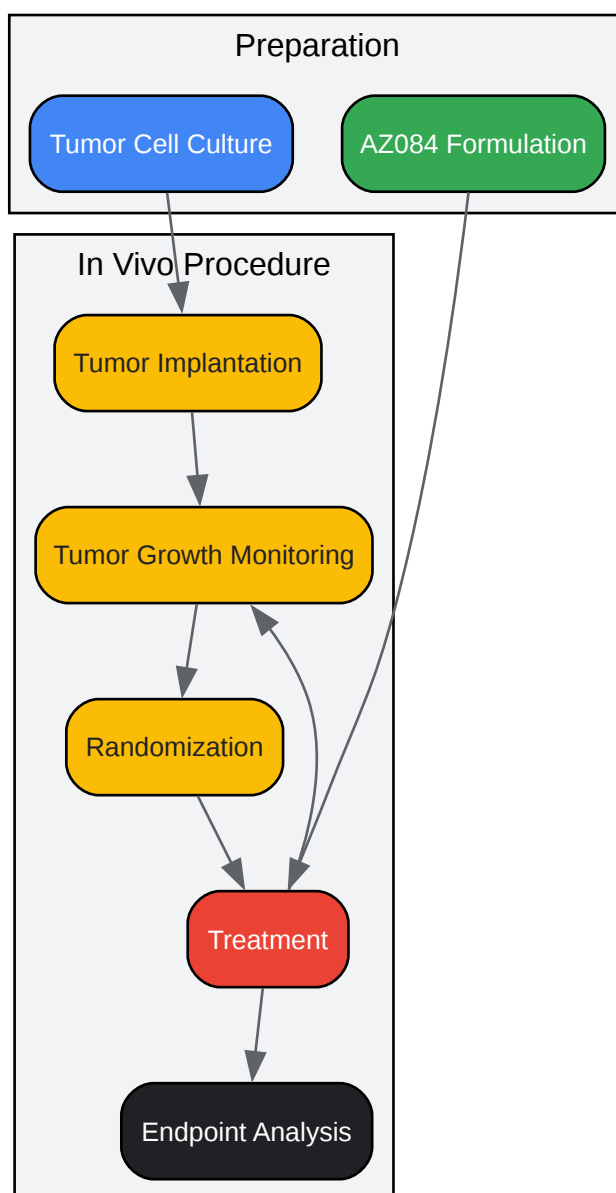
Signaling Pathway of CCR8 Inhibition by AZ084



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Caption: **AZ084** allosterically inhibits the CCR8 receptor on Tregs, blocking CCL1-mediated signaling.

Experimental Workflow for AZ084 In Vivo Study



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Caption: Workflow for evaluating the anti-tumor efficacy of **AZ084** in a mouse cancer model.

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